

An In-depth Technical Guide to the Spectroscopic Data of 2-Ethylpyrrolidine

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Compound of Interest

Compound Name: **2-Ethylpyrrolidine**

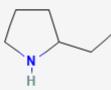
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Ethylpyrrolidine** (CAS No. 1003-28-7). Due to the limited availability of experimentally verified spectra in public databases, this guide combines predicted data, information from similar compounds, and established spectroscopic principles to offer a robust analytical profile. This document is intended to support researchers in the identification, characterization, and quality control of this compound.

Compound Information

Property	Value
Chemical Name	2-Ethylpyrrolidine
CAS Number	1003-28-7
Molecular Formula	C ₆ H ₁₃ N
Molecular Weight	99.17 g/mol
Structure	

Mass Spectrometry

Mass spectrometry of **2-Ethylpyrrolidine** is expected to proceed through typical fragmentation pathways for cyclic amines. The molecular ion peak (M⁺) should be observed at m/z 99. The fragmentation is dominated by alpha-cleavage, leading to the loss of the ethyl group or ring opening.

Table 1: Predicted Mass Spectrometry Fragmentation Data for **2-Ethylpyrrolidine**

m/z	Proposed Fragment Ion	Fragmentation Pathway
99	[C ₆ H ₁₃ N] ⁺ •	Molecular Ion (M ⁺ •)
84	[C ₅ H ₁₀ N] ⁺	Loss of a methyl radical (•CH ₃) from the ethyl group
70	[C ₄ H ₈ N] ⁺	Alpha-cleavage with loss of the ethyl radical (•C ₂ H ₅)
56	[C ₃ H ₆ N] ⁺	Ring fragmentation
43	[C ₂ H ₅ N] ⁺	Further fragmentation of the pyrrolidine ring

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: For a volatile amine like **2-Ethylpyrrolidine**, direct injection of a diluted sample is typically sufficient.

- Prepare a 1 mg/mL stock solution of **2-Ethylpyrrolidine** in a volatile organic solvent such as dichloromethane or methanol.
- Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
 - Injector Temperature: 250 °C.
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 35-300.
 - Ion Source Temperature: 230 °C.

- Transfer Line Temperature: 280 °C.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum of **2-Ethylpyrrolidine** is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the nitrogen atom and the alkyl substitution.

Table 2: Predicted ¹³C-NMR Chemical Shifts for **2-Ethylpyrrolidine**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C2	60-65
C5	45-50
C3	30-35
C4	20-25
C1'	25-30
C2'	10-15

Note: These are predicted values and may vary from experimental results.[\[1\]](#)

Experimental Protocol: ¹³C-NMR Spectroscopy

Sample Preparation:

- Dissolve 5-20 mg of **2-Ethylpyrrolidine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean 5 mm NMR tube.

NMR Spectrometer Parameters:

- Spectrometer: 400 MHz or higher field strength.

- Nucleus: ^{13}C .
- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-220 ppm.

^1H -NMR Spectroscopy

The ^1H -NMR spectrum of **2-Ethylpyrrolidine** is expected to show complex multiplets due to spin-spin coupling between adjacent protons. The protons on the carbon adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

Table 3: Predicted ^1H -NMR Chemical Shifts and Multiplicities for **2-Ethylpyrrolidine**

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity
H2	2.8 - 3.2	Multiplet
H5	2.6 - 3.0	Multiplet
H1'a	1.4 - 1.6	Multiplet
H1'b	1.2 - 1.4	Multiplet
H3, H4, NH	1.5 - 2.0	Broad Multiplet
H2'	0.8 - 1.0	Triplet

Note: These are predicted values and may vary from experimental results. The NH proton signal may be broad and its chemical shift can be concentration and solvent dependent.[\[2\]](#)

Experimental Protocol: ^1H -NMR Spectroscopy

Sample Preparation:

- Dissolve 2-5 mg of **2-Ethylpyrrolidine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , CD_3OD).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean 5 mm NMR tube.

NMR Spectrometer Parameters:

- Spectrometer: 400 MHz or higher field strength.
- Nucleus: ^1H .
- Pulse Program: Standard ^1H experiment (e.g., zg30).
- Number of Scans: 8-16.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Ethylpyrrolidine** will be characteristic of a secondary cyclic amine. The key absorptions will be the N-H stretch, C-H stretches, and C-N stretch. The following data is based on the known spectrum of pyrrolidine and typical values for secondary amines.[3][4][5][6]

Table 4: Expected Infrared Absorption Bands for **2-Ethylpyrrolidine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3300 - 3500	N-H Stretch (secondary amine)	Weak-Medium, Sharp
2850 - 2960	C-H Stretch (sp ³ C-H)	Strong
1450 - 1470	CH ₂ Bend	Medium
1370 - 1380	CH ₃ Bend	Medium
1020 - 1250	C-N Stretch (aliphatic amine)	Weak-Medium
665 - 910	N-H Wag (secondary amine)	Broad, Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation:

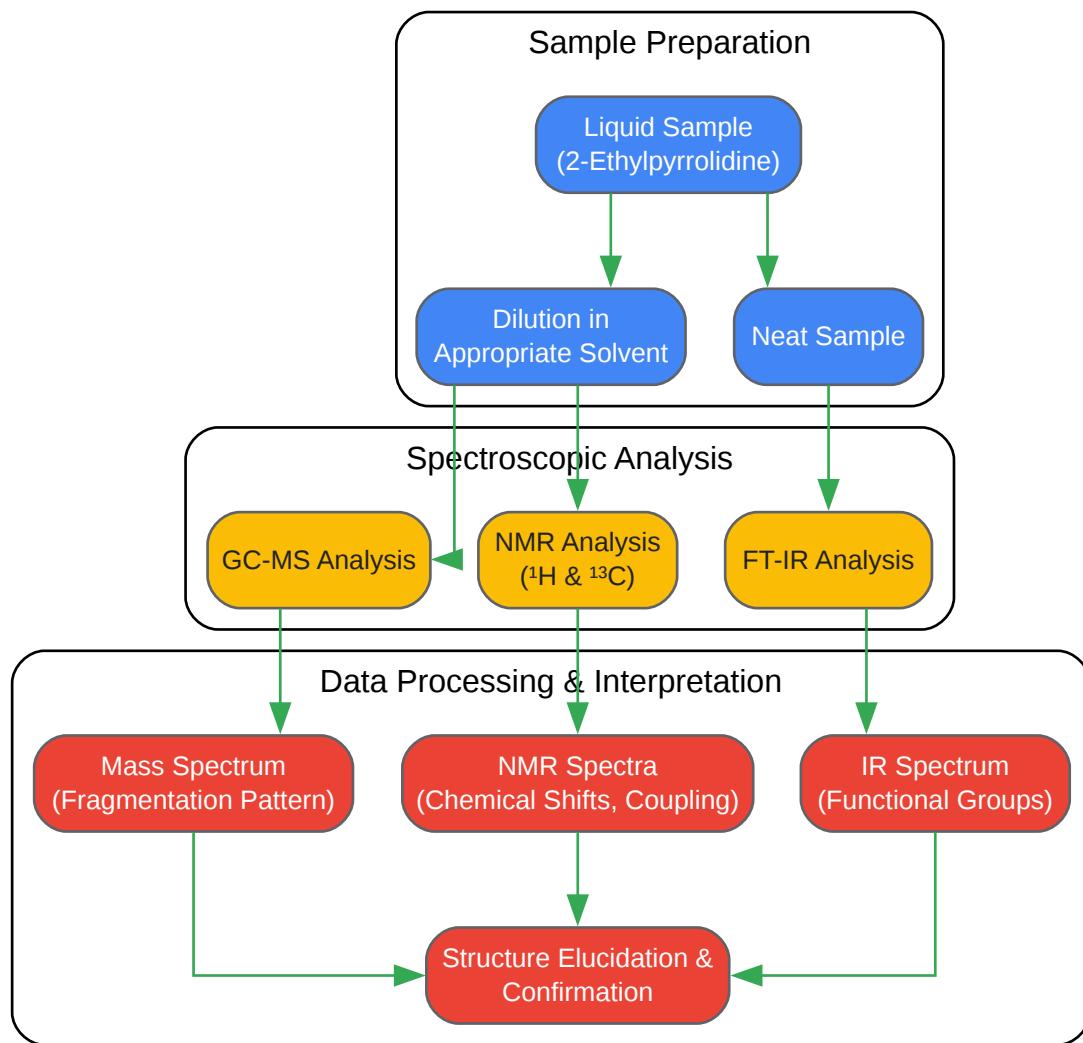
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of neat **2-Ethylpyrrolidine** liquid directly onto the center of the ATR crystal.

FT-IR Spectrometer Parameters:

- Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.
- Scan Range: 4000 - 400 cm⁻¹.
- Number of Scans: 16-32.
- Resolution: 4 cm⁻¹.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a liquid organic compound such as **2-Ethylpyrrolidine**.



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Caption: General workflow for the spectroscopic analysis of **2-Ethylpyrrolidine**.

This guide provides a foundational set of expected spectroscopic data and standardized protocols for the analysis of **2-Ethylpyrrolidine**. Researchers are encouraged to use this information as a baseline for their experimental work and to contribute experimentally verified data to public databases to enhance the collective understanding of this compound.

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